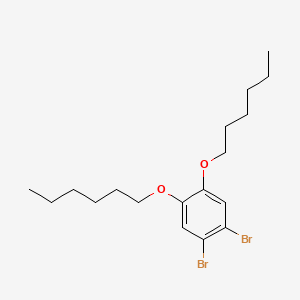![molecular formula C10H4Cl2N2O2S B14300930 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione CAS No. 112434-27-2](/img/structure/B14300930.png)
7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring fused with a quinazoline moiety, which is further substituted with chlorine atoms at the 7th and 8th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione typically involves the reaction of 2-aminothiazole with substituted benzaldehydes and cyclic diketones under acidic conditions. This one-pot domino reaction can be facilitated using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization Reactions: These reactions may require acidic or basic catalysts and are often conducted under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoloquinazoline derivatives, while cyclization reactions can produce more complex heterocyclic structures .
科学的研究の応用
7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Thiazolo[2,3-b]quinazolinone: Similar in structure but lacks the chlorine substitutions.
Benzothiazoloquinazolinone: Another related compound with a benzothiazole ring fused to a quinazoline moiety.
Uniqueness: 7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and other applications .
特性
CAS番号 |
112434-27-2 |
|---|---|
分子式 |
C10H4Cl2N2O2S |
分子量 |
287.12 g/mol |
IUPAC名 |
7,8-dichloro-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione |
InChI |
InChI=1S/C10H4Cl2N2O2S/c11-5-1-4-7(2-6(5)12)13-10-14(9(4)16)8(15)3-17-10/h1-2H,3H2 |
InChIキー |
JHTQLNRYHUEPCI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N2C(=O)C3=CC(=C(C=C3N=C2S1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


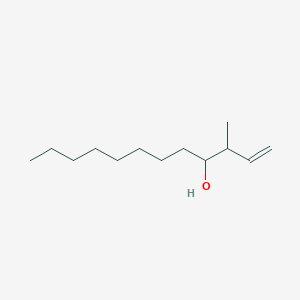
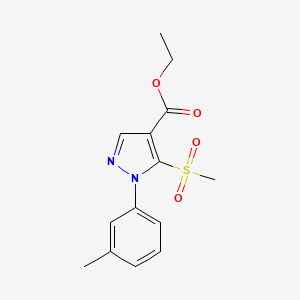
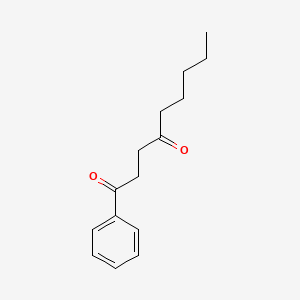
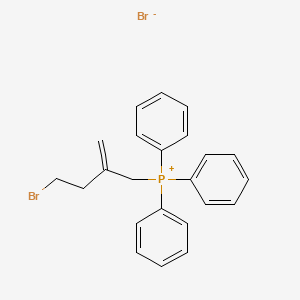

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
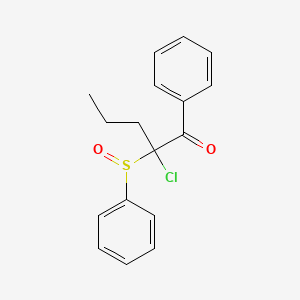
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
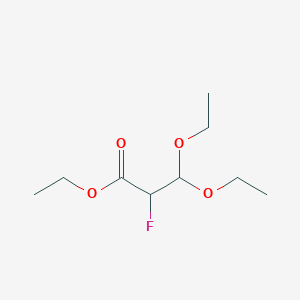
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)

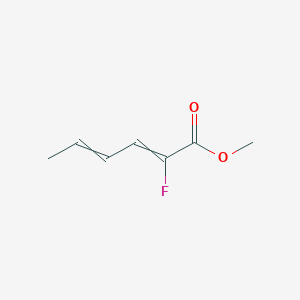
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
